molecular formula C13H11NO2 B1320803 6-(p-Tolyl)nicotinic acid CAS No. 521074-77-1

6-(p-Tolyl)nicotinic acid

Cat. No.: B1320803
CAS No.: 521074-77-1
M. Wt: 213.23 g/mol
InChI Key: SBZIVZCDYSNVSC-UHFFFAOYSA-N
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Description

6-(p-Tolyl)nicotinic acid is a chemical compound belonging to the class of nicotinic acid derivatives. It is characterized by the presence of a p-tolyl group attached to the sixth position of the nicotinic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(p-Tolyl)nicotinic acid typically involves the arylation of nicotinic acid derivatives. One efficient route for the synthesis is the pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction.

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, are often produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges . Therefore, there is ongoing research to develop greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions: 6-(p-Tolyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

6-(p-Tolyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(p-Tolyl)nicotinic acid involves its interaction with specific molecular targets and pathways. Similar to other nicotinic acid derivatives, it may act via the G protein-coupled receptor (GPR109A), inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis . This modulation of lipid metabolism is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.

    p-Tolylacetic Acid: Another derivative with a p-tolyl group, used in various chemical syntheses.

    6-Methylnicotinic Acid: A structurally similar compound with a methyl group at the sixth position.

Uniqueness: 6-(p-Tolyl)nicotinic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(4-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-7-6-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZIVZCDYSNVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603764
Record name 6-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521074-77-1
Record name 6-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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